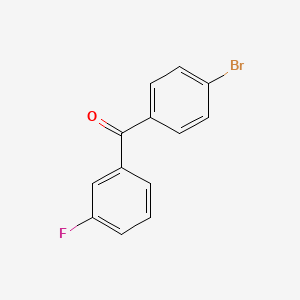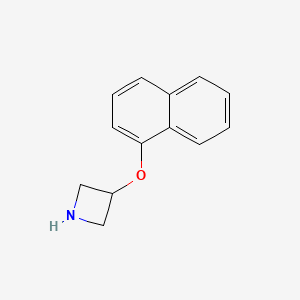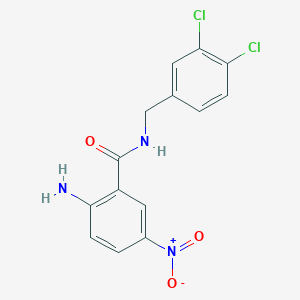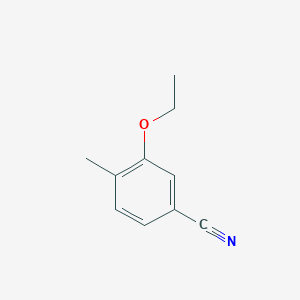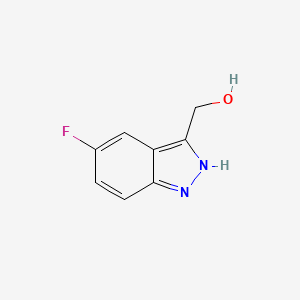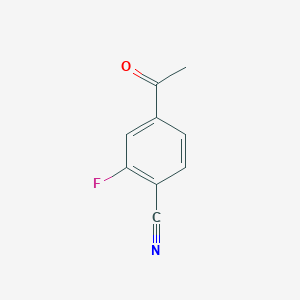
3-(Tert-butyl)-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . They are known for their stability due to the bulky tert-butyl group.
Synthesis Analysis
Tert-butyl compounds can be synthesized through various methods. For instance, tert-butyl propiolate is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of tert-butylhydroquinone was optimized using the B3LYP method at the 6-311g(d,p) set level .Chemical Reactions Analysis
Tert-butyl compounds participate in various chemical reactions. For example, di-tert-butyl peroxide is used as a model compound for studying thermokinetics of organic peroxide .Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit a range of physical and chemical properties. For example, tert-butyl propiolate is a liquid with a refractive index of 1.418 and a density of 0.919 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Studies on related compounds have explored their roles in catalysis and organic synthesis. For example, Suzuki cross-coupling reactions utilized related benzaldehyde derivatives to synthesize complex organic structures, indicating potential utility in synthetic chemistry for creating novel compounds with specific properties Wang et al., 2014. Similarly, Schiff bases derived from related aldehydes have been used to synthesize metal complexes, which are catalytically active in oxidation reactions, showcasing the importance of such compounds in developing new catalysts Sutradhar et al., 2016.
Coordination Chemistry and Material Science
Research on vanadium(V) and silver(I) complexes involving sterically hindered benzaldehyde derivatives highlights the application of these compounds in coordination chemistry. These complexes exhibit unique structural features and have potential applications in material science, such as in the development of new materials with specific electronic or photophysical properties Back et al., 2012; Loginova et al., 2015.
Antioxidant and Environmental Studies
Benzaldehyde derivatives have been studied for their antioxidant properties, indicating potential for use in pharmacology and environmental science. For instance, the analysis of butylated hydroxytoluene (BHT), a related antioxidant, in environmental samples highlights the importance of understanding the environmental fate and impact of synthetic antioxidants Fries & Püttmann, 2002.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-propoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

